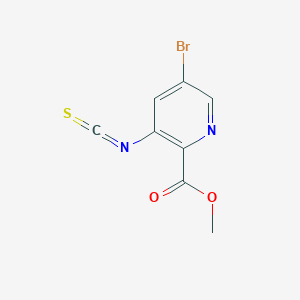

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate

Description

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula |

C8H5BrN2O2S |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate |

InChI |

InChI=1S/C8H5BrN2O2S/c1-13-8(12)7-6(11-4-14)2-5(9)3-10-7/h2-3H,1H3 |

InChI Key |

HWVPOYVIUXYTIN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiol derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Solvents: Acetone, acetonitrile, dichloromethane

Catalysts: Palladium catalysts for certain substitution reactions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Thiourea Derivatives: Formed from addition reactions with amines

Sulfonyl Derivatives: Formed from oxidation reactions

Thiol Derivatives: Formed from reduction reactions

Scientific Research Applications

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of enzyme activities and protein functions. This reactivity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromo-2-isothiocyanatopyridine-3-carboxylate

- Methyl 5-chloro-3-isothiocyanatopyridine-2-carboxylate

- Methyl 5-bromo-3-isocyanatopyridine-2-carboxylate

Uniqueness

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is unique due to the specific positioning of the bromine and isothiocyanate groups on the pyridine ring. This unique structure imparts distinct reactivity and functional properties, making it a valuable compound for targeted chemical synthesis and biological studies.

Biological Activity

Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a bromine atom and an isothiocyanate functional group. The structural formula can be represented as follows:

This compound exhibits a molecular weight of approximately 252.12 g/mol, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that isothiocyanates, including this compound, possess notable anticancer properties. Isothiocyanates are known for inducing apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and the activation of caspases .

Case Study: Anticancer Activity

In a study evaluating the efficacy of various isothiocyanates against human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| NCI-H460 | 12 | Cell cycle arrest |

| SF-268 | 18 | Caspase activation |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to apoptosis.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound has a favorable safety profile; however, further in vivo studies are needed to establish long-term effects and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.